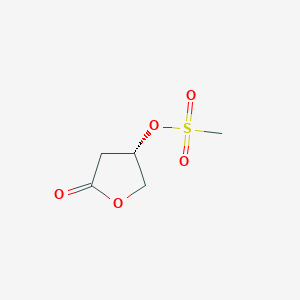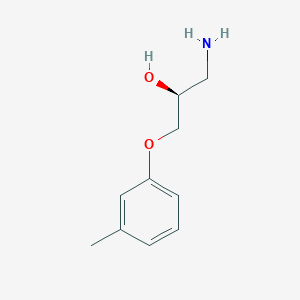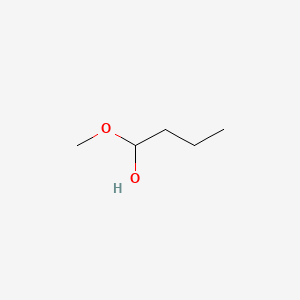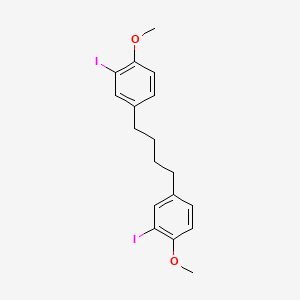
Cycloheptanecarboxylic acid, 2-oxo-1-(3-oxobutyl)-, methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cycloheptanecarboxylic acid, 2-oxo-1-(3-oxobutyl)-, methyl ester is an organic compound with a complex structure It is a derivative of cycloheptanecarboxylic acid, featuring a methyl ester group and additional oxo functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cycloheptanecarboxylic acid, 2-oxo-1-(3-oxobutyl)-, methyl ester typically involves multiple steps:
Formation of Cycloheptanecarboxylic Acid: This can be achieved through the oxidation of cycloheptane using strong oxidizing agents such as potassium permanganate or chromic acid.
Introduction of Oxo Groups: The oxo groups can be introduced via a Friedel-Crafts acylation reaction, where cycloheptanecarboxylic acid reacts with acyl chlorides in the presence of a Lewis acid catalyst like aluminum chloride.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst such as sulfuric acid to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques like distillation and crystallization are often employed to ensure high-quality output.
化学反応の分析
Types of Reactions
Cycloheptanecarboxylic acid, 2-oxo-1-(3-oxobutyl)-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups, altering the compound’s properties.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
科学的研究の応用
Cycloheptanecarboxylic acid, 2-oxo-1-(3-oxobutyl)-, methyl ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of Cycloheptanecarboxylic acid, 2-oxo-1-(3-oxobutyl)-, methyl ester involves its interaction with molecular targets such as enzymes and receptors. The oxo groups can form hydrogen bonds with active sites, influencing the compound’s binding affinity and activity. Additionally, the ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.
類似化合物との比較
Similar Compounds
Cyclopentanecarboxylic acid, 2-oxo-, ethyl ester: Similar structure but with a five-membered ring and ethyl ester group.
Cyclohexanecarboxylic acid, 2-oxo-1-(2-oxopropyl)-, ethyl ester: Features a six-membered ring and ethyl ester group.
2-Oxo-1-(2-oxo-propyl)-cyclopentanecarboxylic acid ethyl ester: Another related compound with a different ring size and ester group.
Uniqueness
Cycloheptanecarboxylic acid, 2-oxo-1-(3-oxobutyl)-, methyl ester is unique due to its seven-membered ring structure and specific functional groups, which confer distinct chemical and biological properties. Its larger ring size compared to similar compounds may result in different reactivity and interactions with molecular targets.
特性
CAS番号 |
191793-22-3 |
|---|---|
分子式 |
C13H20O4 |
分子量 |
240.29 g/mol |
IUPAC名 |
methyl 2-oxo-1-(3-oxobutyl)cycloheptane-1-carboxylate |
InChI |
InChI=1S/C13H20O4/c1-10(14)7-9-13(12(16)17-2)8-5-3-4-6-11(13)15/h3-9H2,1-2H3 |
InChIキー |
KFPSMQRDMYIJAZ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)CCC1(CCCCCC1=O)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![[4-Methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-ylidene]hydrazine](/img/structure/B12557688.png)

![Cyclotrisiloxane, pentamethyl[3-(2-nitrophenoxy)propyl]-](/img/structure/B12557714.png)



![1-Azaspiro[5.5]undecan-7-one, 1-(phenylmethyl)-](/img/structure/B12557728.png)
